molecular formula C16H13ClN4O3 B11060907 {4-[2-(2-chlorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid

{4-[2-(2-chlorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid

Cat. No.: B11060907
M. Wt: 344.75 g/mol
InChI Key: PAEOSGCEFKKLNO-UHFFFAOYSA-N
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Description

2-{4-[2-(2-CHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]PHENOXY}ACETIC ACID is a synthetic organic compound that belongs to the class of phenoxy acetic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(2-CHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]PHENOXY}ACETIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetraazole Ring: The synthesis begins with the formation of the tetraazole ring through the reaction of an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the tetraazole intermediate reacts with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Coupling with Phenoxyacetic Acid: The final step involves the coupling of the chlorobenzyl-tetraazole intermediate with phenoxyacetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-(2-CHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]PHENOXY}ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy acetic acid derivatives.

Scientific Research Applications

2-{4-[2-(2-CHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]PHENOXY}ACETIC ACID has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[2-(2-CHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]PHENOXY}ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic Acid: A simpler analog without the chlorobenzyl and tetraazole groups.

    2-(2-Chlorobenzyl)-1H-tetrazole: Lacks the phenoxyacetic acid moiety.

    4-(2-Chlorobenzyl)-2H-tetrazol-5-ylphenol: Contains a phenol group instead of the phenoxyacetic acid.

Uniqueness

2-{4-[2-(2-CHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]PHENOXY}ACETIC ACID is unique due to the combination of the chlorobenzyl group, tetraazole ring, and phenoxyacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H13ClN4O3

Molecular Weight

344.75 g/mol

IUPAC Name

2-[4-[2-[(2-chlorophenyl)methyl]tetrazol-5-yl]phenoxy]acetic acid

InChI

InChI=1S/C16H13ClN4O3/c17-14-4-2-1-3-12(14)9-21-19-16(18-20-21)11-5-7-13(8-6-11)24-10-15(22)23/h1-8H,9-10H2,(H,22,23)

InChI Key

PAEOSGCEFKKLNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2N=C(N=N2)C3=CC=C(C=C3)OCC(=O)O)Cl

Origin of Product

United States

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